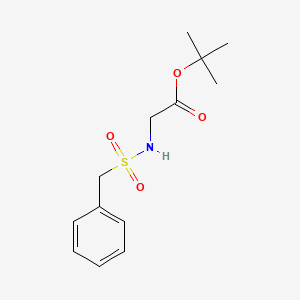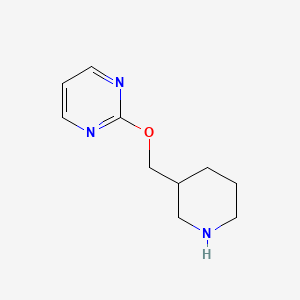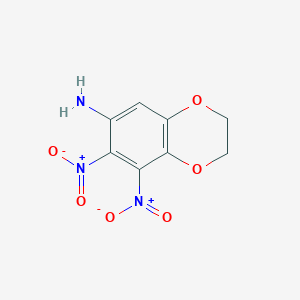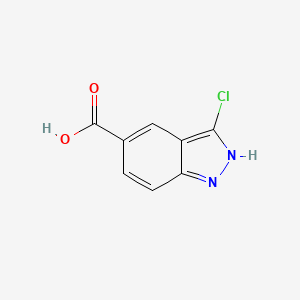
1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
Vue d'ensemble
Description
1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a thioxo group attached to a hexahydroquinazolinone ring structure.
Applications De Recherche Scientifique
Antimicrobial and Anticonvulsant Applications
A study on the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid showcased broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity when evaluated by the maximal electroshock convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antibacterial Activity
Another study focused on the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives. These compounds showed significant activity against a range of bacterial strains, suggesting their potential as antibacterial agents (Osarodion Peter Osarumwense, 2022).
Synthetic Methodologies
Research on the synthesis methodologies of 3,4,5,6,7,8-hexahydroquinazolin-2(1H)-ones and related compounds has been reported, with studies exploring solventless microwave irradiation processes and conventional methods for their preparation. These methodologies offer insights into the efficient and eco-friendly synthesis of thioxoquinazolinone derivatives (Phucho, Nongpiur, Nongrum, & Nongkhlaw, 2010).
Anti-inflammatory and Analgesic Evaluation
The anti-inflammatory and analgesic properties of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were evaluated, identifying compounds with significant activity in these areas. This demonstrates the potential of thioxoquinazolinone derivatives in developing new anti-inflammatory and analgesic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Mécanisme D'action
- By selectively antagonizing these receptors, the compound induces relaxation of smooth muscle in these tissues. This relaxation leads to improved urine flow and a reduction in symptoms associated with benign prostatic hyperplasia (BPH) .
- Additionally, silodosin may cause mitotic arrest and apoptosis in certain cell lines, as observed in studies .
- The exact intracellular pathways involved may include cAMP-mediated signaling , calcium ion channels, and protein kinases .
- Silodosin is administered orally and has a recommended dose of 8 mg once daily with a meal for BPH treatment .
- Notably, it should be avoided in patients with severe renal or hepatic impairment and should not be used in combination with other alpha-blockers .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Propriétés
IUPAC Name |
1-(3-hydroxypropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-7-3-6-13-9-5-2-1-4-8(9)10(16)12-11(13)15/h14H,1-7H2,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNQNEBPINXKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)


![4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1453452.png)








